molecular formula C14H12ClF2N3O3S B3725931 N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

Cat. No.: B3725931
M. Wt: 375.8 g/mol
InChI Key: KIWPTZCUXOSHKW-UHFFFAOYSA-N
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorodifluoromethoxy group attached to a phenyl ring, which is further connected to a dihydropyrimidinyl sulfanyl acetamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Chlorodifluoromethoxy Phenyl Intermediate: This step involves the reaction of a phenyl compound with chlorodifluoromethane in the presence of a suitable catalyst to introduce the chlorodifluoromethoxy group.

    Synthesis of the Dihydropyrimidinyl Sulfanyl Intermediate: This step involves the reaction of a pyrimidine derivative with a thiol compound to form the dihydropyrimidinyl sulfanyl moiety.

    Coupling Reaction: The final step involves the coupling of the two intermediates under specific conditions to form the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes to ensure consistent production.

Chemical Reactions Analysis

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorodifluoromethoxy group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets and pathways.

    Materials Science: Due to its unique chemical structure, the compound is investigated for its potential use in the development of advanced materials with specific properties.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and its potential as a bioactive molecule.

    Industrial Applications: The compound is explored for its potential use in industrial processes, including as a catalyst or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition or activation of specific cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2N3O3S/c1-8-6-11(21)20-13(18-8)24-7-12(22)19-9-2-4-10(5-3-9)23-14(15,16)17/h2-6H,7H2,1H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWPTZCUXOSHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-METHYL-6-OXO-16-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETAMIDE

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